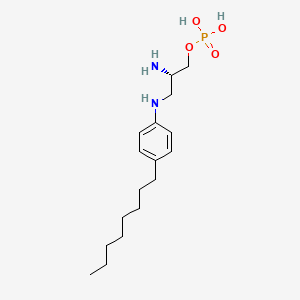
Cardiosulfa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inducer of deformation in Zebrafish through the AhR-mediated, CYP1A-independent pathway; High Quality Biochemicals for Research Uses
Applications De Recherche Scientifique
1. Solid-State Form Characterization
Cardiosulfa, a sulfonamide molecule, has been the subject of research for its solid-state forms. A study by Kumar, Rana, and Nangia (2013) focused on the systematic study of solid-state forms of Cardiosulfa and its analogues, revealing insights into the molecule's interactions and structural conformations. They found that different solid-state forms of Cardiosulfa exhibited varied solubility and dissolution rates, which were influenced by the molecule’s conformation in the crystal structure (Kumar, Rana, & Nangia, 2013).
2. Biological Probing with Cardiosulfa
Ko and Shin (2012) identified Cardiosulfa as a small molecule capable of inducing heart deformation in zebrafish. This discovery was significant for studying heart development and the aryl hydrocarbon receptor (AhR) signaling pathway. The study highlighted Cardiosulfa's potential as a biological probe for investigating the AhR pathway, particularly in its role in heart formation and function (Ko & Shin, 2012).
Propriétés
Numéro CAS |
1196109-25-7 |
|---|---|
Nom du produit |
Cardiosulfa |
Formule moléculaire |
C21H16F3N3O4S |
Poids moléculaire |
463.431 |
Nom IUPAC |
N-(9-ethylcarbazol-3-yl)-2-nitro-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H16F3N3O4S/c1-2-26-17-6-4-3-5-15(17)16-12-14(8-9-18(16)26)25-32(30,31)20-10-7-13(21(22,23)24)11-19(20)27(28)29/h3-12,25H,2H2,1H3 |
Clé InChI |
VFCWAFAYAHUMIG-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C4=CC=CC=C41 |
Synonymes |
N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-4-(trifluoromethyl)-benzenesulfonamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)

![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)


![4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol](/img/structure/B560432.png)



![1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide](/img/structure/B560438.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)


![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)